molecular formula C13H11N3S B15212623 Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl- CAS No. 61582-29-4

Imidazo[1,2-b]pyridazine, 6-(methylthio)-2-phenyl-

Cat. No.: B15212623
CAS No.: 61582-29-4
M. Wt: 241.31 g/mol
InChI Key: RREIUCDAQCDKLC-UHFFFAOYSA-N
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Description

6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine is a heterocyclic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenylimidazo[1,2-b]pyridazine with methylthiolating agents. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as palladium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or imidazo rings .

Scientific Research Applications

6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

    2-phenylimidazo[1,2-b]pyridazine: Lacks the methylthio group but shares the core structure.

    6-(methylthio)-2-phenylimidazo[1,2-a]pyridine: Similar structure but with a different ring fusion.

    6-(methylthio)-2-phenylimidazo[1,2-c]pyrimidine: Contains a pyrimidine ring instead of a pyridazine ring.

Uniqueness

6-(methylthio)-2-phenylimidazo[1,2-b]pyridazine is unique due to its specific substitution pattern and the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

61582-29-4

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

6-methylsulfanyl-2-phenylimidazo[1,2-b]pyridazine

InChI

InChI=1S/C13H11N3S/c1-17-13-8-7-12-14-11(9-16(12)15-13)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

RREIUCDAQCDKLC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN2C=C(N=C2C=C1)C3=CC=CC=C3

Origin of Product

United States

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